

Application of 5-Chloro-1H-indazole in Cancer Research: A Detailed Overview

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Compound of Interest

Compound Name: **5-Chloro-1H-indazole**

Cat. No.: **B1266111**

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Introduction: **5-Chloro-1H-indazole** is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.^[1] In the field of oncology, the **5-chloro-1H-indazole** scaffold is of particular interest due to its presence in numerous compounds developed as potent and selective anti-cancer agents.^[2] While **5-Chloro-1H-indazole** itself is not typically used as a direct therapeutic agent, its rigid bicyclic structure and the presence of a chlorine atom at the 5-position provide a valuable framework for the design of novel kinase inhibitors and other targeted therapies.^{[2][3]} The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.^[3] This has led to the development of several successful indazole-based drugs for cancer treatment.

Application Notes

The primary application of **5-Chloro-1H-indazole** in cancer research is as a key starting material or intermediate in the synthesis of more complex molecules with therapeutic potential.^[1] The indazole ring system is a bioisostere of indole, a common motif in biologically active compounds, and its derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-proliferative and pro-apoptotic effects.^[4]

Derivatives of **5-Chloro-1H-indazole** have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases play a pivotal role in signaling pathways that control cell growth, proliferation, and survival. By targeting these enzymes, **5-chloro-1H-indazole**-based compounds can effectively halt tumor progression.

Key Therapeutic Targets of **5-Chloro-1H-indazole** Derivatives:

- Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is associated with several cancers. Indazole-based compounds have been developed as potent PLK4 inhibitors, leading to cell cycle arrest and apoptosis.[5]
- c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is implicated in both cell survival and apoptosis. Specific inhibitors derived from 1-aryl-1H-indazoles have shown promise in modulating this pathway.[6][7]
- Receptor Tyrosine Kinases (RTKs): Many indazole derivatives target RTKs such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[2]
- BCR-ABL: In chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a key driver of the disease. Indazole-based compounds have been designed as potent inhibitors of this oncoprotein.

Quantitative Data on **5-Chloro-1H-indazole** Derivatives

The following tables summarize the in vitro anti-cancer activity of various derivatives synthesized using an indazole scaffold, which can be derived from **5-Chloro-1H-indazole**. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, which indicate the concentration of the compound required to inhibit a biological process by 50%.

Table 1: Antiproliferative Activity of Indazole Derivatives against Various Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 2f	A549 (Lung)	1.15	[8]
4T1 (Breast)	0.23	[8]	
HepG2 (Liver)	>10	[8]	
MCF-7 (Breast)	1.15	[8]	
HCT116 (Colon)	4.89	[8]	
Compound 6o	K562 (Leukemia)	5.15	[9]
A549 (Lung)	>50	[9]	
PC-3 (Prostate)	26.31	[9]	
Hep-G2 (Liver)	18.52	[9]	
Compound C05	IMR-32 (Neuroblastoma)	0.948	[5]
MCF-7 (Breast)	0.979	[5]	
H460 (Non-small cell lung)	1.679	[5]	

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

Compound ID	Target Kinase	IC50 (nM)	Reference
Compound C05	PLK4	< 0.1	[5]

Table 3: Growth Inhibition of Human Colon Carcinoma Cell Lines by an Indole Derivative (RS4690)

Compound	Cell Line	EC50 (μM)
Racemate (1)	HCT116	15.2 ± 1.1
(S)-1	HCT116	7.1 ± 0.6
(R)-1	HCT116	28.3 ± 1.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **5-Chloro-1H-indazole** derivatives on cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **5-Chloro-1H-indazole** derivative (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the **5-Chloro-1H-indazole** derivative in complete culture medium. Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol is used to determine the effect of **5-Chloro-1H-indazole** derivatives on the expression of key apoptosis-related proteins.

Materials:

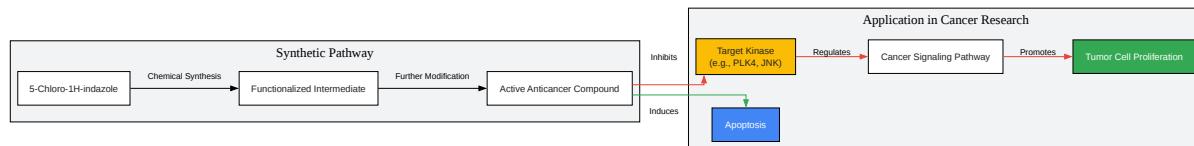
- Cancer cells treated with a **5-Chloro-1H-indazole** derivative
- RIPA lysis buffer with protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti- β -actin)
- HRP-conjugated secondary antibody

- ECL detection reagent

Procedure:

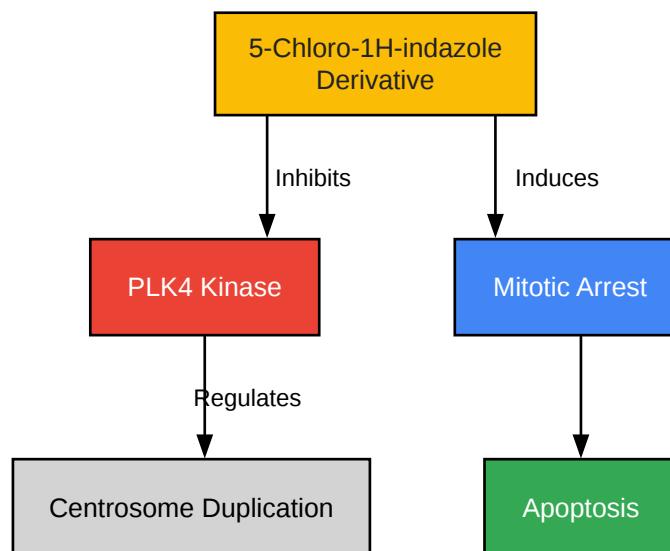
- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin).

Visualizations



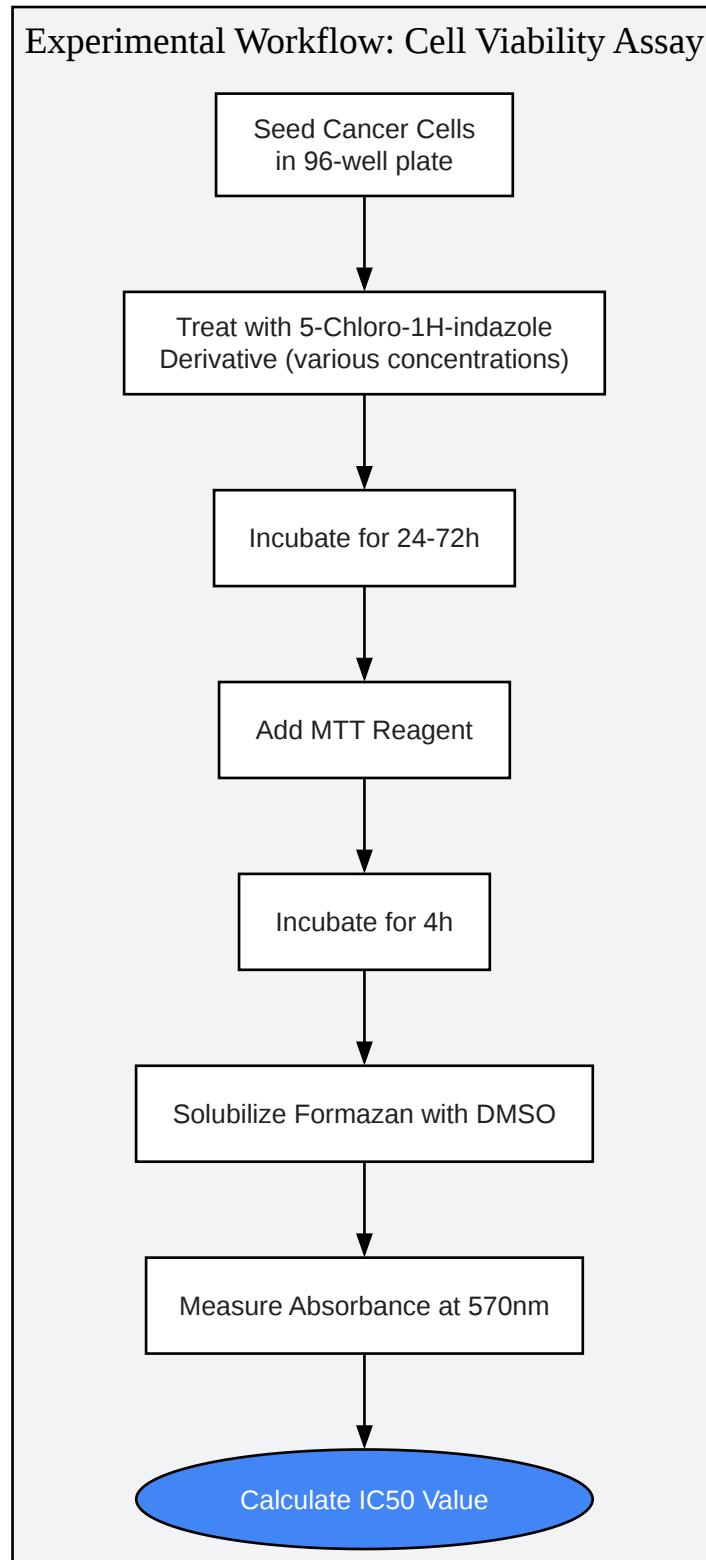
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Caption: Synthetic and application workflow of **5-Chloro-1H-indazole** in cancer research.



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Caption: Inhibition of the PLK4 signaling pathway by a **5-Chloro-1H-indazole** derivative.



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Caption: Workflow for determining the IC50 value using an MTT assay.

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